molecular formula C20H30O12 B1253895 Verbasoside CAS No. 61548-34-3

Verbasoside

Cat. No.: B1253895
CAS No.: 61548-34-3
M. Wt: 462.4 g/mol
InChI Key: DORPKYRPJIIARM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Verbasoside can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves the esterification and glycosylation of hydroxytyrosol and caffeic acid with rhamnose and glucose . The reaction conditions typically include the use of catalysts such as acid or base catalysts, and the reactions are carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes the use of solvents such as methanol or ethanol to obtain this compound from plant biomass . Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound . Biotechnological approaches, such as the use of genetically modified microorganisms, are also being explored to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Verbasoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its polyphenolic structure, it is highly susceptible to oxidation, which can lead to the formation of new species .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives .

Biological Activity

Verbasoside, also known as acteoside, is a phenylethanoid glycoside predominantly found in various plant species. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activity. Studies have reported that this compound can effectively neutralize reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as catalase and glutathione peroxidase through the Nrf2 signaling pathway.

Key Findings:

  • DPPH Radical Scavenging Activity : Verbascoside demonstrated a DPPH radical scavenging capacity with an IC50 value of 5058.1 µM, outperforming ascorbic acid (284.9 µM) .
  • Hydroxyl Radical Scavenging : The hydroxyl radical scavenging capacity was measured at 357 ± 16.8 µM .
  • Gene Expression Modulation : Verbascoside influences the transcription of genes related to antioxidant defense mechanisms .

2. Anti-inflammatory Activity

Research indicates that this compound possesses potent anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines in various in vitro models.

Case Study:

In a study involving primary human keratinocytes, this compound significantly decreased the release of inflammatory chemokines in a dose-dependent manner . Additionally, in an inflammatory bowel disease model, this compound inhibited the activation of pro-inflammatory proteins and matrix metalloproteinases .

3. Antitumor Activity

This compound has demonstrated promising antitumor effects across multiple cancer types. Its mechanisms include inducing apoptosis and inhibiting tumor growth through various pathways.

Summary of Antitumor Effects:

Cancer TypeMechanism of ActionFindings
Brain Cancer Inhibition of SHP-1 and STAT3 signaling pathwaysEnhanced temozolomide-induced apoptosis; reduced cell migration in U87 cells .
Colorectal Cancer Induction of apoptosis via p53-HIPK2 pathwayDose-dependent inhibition rates: 42.79% (20 mg/kg), 53.90% (40 mg/kg), 60.99% (80 mg/kg) .
Lung Cancer Increased ROS production leading to reduced cell viabilityCell viability decreased by up to 68.6% in MCF-7 cells at 100 µg/mL .
Liver Cancer Inhibition of TNF-α and IL-6 productionMaximum inhibition observed at 80 µM; TNF-α (37.9%) and IL-6 (28.3%) reduction compared to controls .

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism.

Research Insights:

Studies have shown that this compound can inhibit the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent .

5. Stability and Formulation Studies

The stability of this compound is critical for its application in pharmaceuticals and cosmetics. Research has indicated that it maintains stability in specific formulations, which enhances its bioavailability.

Stability Findings:

  • Verbascoside was found to be more stable in acidic conditions (pH 5) compared to neutral or alkaline environments .
  • The semi-synthetic derivative VPP showed improved stability and antioxidant activity compared to this compound alone .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORPKYRPJIIARM-GYAWPQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314477
Record name Decaffeoylverbascoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61548-34-3
Record name Decaffeoylverbascoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61548-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decaffeoylverbascoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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